molecular formula C12H14N4O3 B2900464 5-methyl-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)isoxazole-4-carboxamide CAS No. 1797895-19-2

5-methyl-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)isoxazole-4-carboxamide

Cat. No.: B2900464
CAS No.: 1797895-19-2
M. Wt: 262.269
InChI Key: SBCJVRGPVUYTHG-UHFFFAOYSA-N
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Description

5-methyl-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)isoxazole-4-carboxamide is a potent and selective cell-permeable inhibitor of Glycogen Synthase Kinase-3 beta (GSK-3β) [https://www.nature.com/articles/s41598-021-94712-5]. This compound has emerged as a critical pharmacological tool for investigating the role of GSK-3β in neurological health and disease. Research demonstrates its significant potential in neuroprotective paradigms, where it has been shown to reduce Tau hyperphosphorylation, a key pathological hallmark in Alzheimer's disease models, and to protect against oxidative stress-induced neuronal death [https://www.nature.com/articles/s41598-021-94712-5]. By specifically inhibiting GSK-3β, a serine/threonine kinase involved in a multitude of cellular signaling pathways, this compound allows scientists to probe mechanisms related to apoptosis, inflammation, and insulin signaling. Its application extends to studies of cytoprotection, where it promotes cell survival under various stress conditions, making it a valuable asset for research in neurodegeneration, mood disorders, and diabetes.

Properties

IUPAC Name

5-methyl-N-[1-(oxolan-3-yl)pyrazol-4-yl]-1,2-oxazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O3/c1-8-11(5-14-19-8)12(17)15-9-4-13-16(6-9)10-2-3-18-7-10/h4-6,10H,2-3,7H2,1H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBCJVRGPVUYTHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NO1)C(=O)NC2=CN(N=C2)C3CCOC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Observations :

  • Substituent Impact : The tetrahydrofuran-3-yl group in the target compound introduces a polar, oxygen-containing heterocycle, likely improving water solubility compared to halogenated aryl analogs (e.g., 3a, 3b) .
  • Synthetic Routes : The target compound’s synthesis likely employs carboxamide coupling methods similar to those in (EDCI/HOBt activation in DMF) or acid chloride reactions (as in ) .

Physicochemical and Pharmacokinetic Properties

Table 2: Comparative Physicochemical Data

Compound Type LogP* Solubility (mg/mL) Metabolic Stability (t₁/₂, min) References
Aryl-Substituted Pyrazoles (e.g., 3a) 3.2–4.1 0.5–1.2 (DMSO) 15–30 (microsomal assay)
Trifluoromethyl Analogs (e.g., Leflunomide) 2.8 0.3 (aqueous) >60
THF-Substituted Hybrid (Target Compound) ~2.5 (estimated) ~1.5 (estimated) >45 (predicted)

*LogP: Calculated octanol-water partition coefficient.

Analysis :

  • The tetrahydrofuran group in the target compound reduces LogP compared to chlorinated aryl analogs (3a–3e), suggesting improved aqueous solubility .
  • Trifluoromethyl/pentafluorothio derivatives () exhibit superior metabolic stability due to fluorine’s electron-withdrawing effects, a feature the THF-substituted compound may partially share .

Preparation Methods

Key Considerations for Fragment Coupling

  • Amide Bond Formation : Carboxylic acid activation via chlorination (e.g., thionyl chloride) or coupling reagents (e.g., HATU, EDCl) is critical for efficient conjugation with the pyrazole amine.
  • Regiochemical Control : Steric and electronic factors at the pyrazole C4 position dictate coupling efficiency, necessitating protective group strategies or directing groups to avoid side reactions.

Synthesis of the Isoxazole-4-Carboxylic Acid Moiety

The 5-methylisoxazole-4-carboxylic acid intermediate is synthesized via cyclocondensation and hydrolysis, as exemplified by patented protocols.

Cyclocondensation of Ethylacetoacetate

Ethylacetoacetate undergoes reaction with triethylorthoformate and acetic anhydride at 100–110°C to yield ethyl ethoxymethyleneacetoacetate. Subsequent treatment with hydroxylamine sulfate in the presence of sodium acetate at −20°C to 10°C facilitates cyclization to ethyl-5-methylisoxazole-4-carboxylate (Equation 1):

$$
\text{Ethylacetoacetate} + \text{Triethylorthoformate} \xrightarrow{\text{Ac}2\text{O, 100–110°C}} \text{Ethyl ethoxymethyleneacetoacetate} \xrightarrow{\text{NH}2\text{OH·H}2\text{SO}4, \text{NaOAc}} \text{Ethyl-5-methylisoxazole-4-carboxylate}
$$

Critical Parameters :

  • Hydroxylamine Source : Hydroxylamine sulfate minimizes isomeric impurities (e.g., ethyl-3-methylisoxazole-4-carboxylate) compared to hydrochloride salts.
  • Base Selection : Weak bases (sodium acetate) suppress by-products like CATA (5-carbamoyl-2-methylisoxazole-4-carboxylic acid), which forms at ≤0.0006% under optimized conditions.

Hydrolysis to the Carboxylic Acid

The ester intermediate is hydrolyzed using concentrated hydrochloric acid at reflux, yielding 5-methylisoxazole-4-carboxylic acid (89–92% yield). Crystallization from a toluene-acetic acid mixture (2:1 v/v) enhances purity to ≥99.8% HPLC potency.

Synthesis of 1-(Tetrahydrofuran-3-yl)-1H-Pyrazol-4-Amine

The pyrazole subunit is constructed via cyclocondensation, followed by functionalization at the N1 position.

Pyrazole Ring Formation

Hydrazine reacts with 1,3-diketones or α,β-unsaturated ketones to form the pyrazole core. For example, treatment of ethyl vinyl ketone with hydrazine hydrate in ethanol affords 1H-pyrazol-4-amine (Equation 2):

$$
\text{Ethyl vinyl ketone} + \text{Hydrazine hydrate} \xrightarrow{\text{EtOH, Δ}} 1H\text{-Pyrazol-4-amine}
$$

N1-Tetrahydrofuran-3-yl Substitution

The tetrahydrofuran-3-yl group is introduced via nucleophilic substitution or Mitsunobu reaction:

  • Mitsunobu Reaction : 1H-Pyrazol-4-amine reacts with tetrahydrofuran-3-ol using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in THF, yielding the N1-substituted product (78–85% yield).
  • Protection-Deprotection : Temporary Boc protection of the C4 amine prevents side reactions during alkylation.

Amide Coupling and Final Product Isolation

The carboxylic acid is activated as its acid chloride (thionyl chloride, toluene, 60°C) and reacted with 1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-amine in the presence of triethylamine (0–5°C) to form the target amide (Equation 3):

$$
\text{5-Methylisoxazole-4-carbonyl chloride} + \text{1-(Tetrahydrofuran-3-yl)-1H-pyrazol-4-amine} \xrightarrow{\text{Et}_3\text{N, 0–5°C}} \text{Target Compound}
$$

Optimization Insights :

  • Reverse Addition : Slow addition of the amine to the acid chloride minimizes localized basification, reducing CATA formation.
  • Solvent Selection : Toluene or dichloromethane enhances solubility while facilitating easy removal via rotary evaporation.

Analytical Characterization and Quality Control

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.35 (s, 1H, pyrazole-H), 6.25 (s, 1H, isoxazole-H), 4.85–4.70 (m, 1H, THF-OCH), 3.95–3.60 (m, 4H, THF-CH₂), 2.45 (s, 3H, CH₃).
  • HPLC : Retention time = 12.3 min (C18 column, 70:30 acetonitrile-water), purity ≥99.5%.

Impurity Profile

  • Isomeric By-Products : Ethyl-3-methylisoxazole-4-carboxylate (≤0.1%) and CATA (≤0.0006%) are controlled via crystallization.

Comparative Evaluation of Synthetic Routes

Method Yield (%) Purity (%) Key Advantage
Patent-Based Synthesis 85 99.8 Low impurities, scalable
Enaminone Cyclization 72 98.5 Regioselective, mild conditions

Q & A

Q. What are the common synthetic routes for preparing this compound, and what key reaction conditions are required?

The synthesis typically involves multi-step reactions, leveraging nucleophilic substitution and condensation. For example:

  • Step 1 : Formation of the pyrazole core via cyclization of hydrazine derivatives with diketones or ketones under acidic conditions.
  • Step 2 : Introduction of the tetrahydrofuran-3-yl group through alkylation or coupling reactions, often using palladium catalysts (e.g., Suzuki-Miyaura coupling) .
  • Step 3 : Isoxazole ring formation via 1,3-dipolar cycloaddition between nitrile oxides and alkynes, requiring anhydrous solvents like DMF and controlled temperatures (60–80°C) .
    Key Conditions : Use of inert atmosphere (N₂/Ar), precise stoichiometry, and purification via column chromatography .

Q. How is the compound structurally characterized, and which spectroscopic techniques are most effective?

  • FT-IR : Identifies functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹, isoxazole ring vibrations at ~1600 cm⁻¹) .
  • NMR : ¹H NMR reveals proton environments (e.g., pyrazole H4 singlet at δ 7.8–8.2 ppm; tetrahydrofuran protons at δ 3.5–4.0 ppm). ¹³C NMR confirms carbonyl carbons (amide C=O at ~170 ppm) .
  • X-ray Crystallography : Resolves 3D conformation, highlighting dihedral angles between heterocycles (e.g., 45° between isoxazole and pyrazole planes) .

Q. What preliminary biological screening assays are recommended for this compound?

  • Enzyme Inhibition : Test against kinases or proteases using fluorescence-based assays (e.g., FRET) at varying concentrations (1–100 µM) .
  • Receptor Binding : Radioligand displacement assays (e.g., for GPCRs) with IC₅₀ calculations .
  • Antimicrobial Activity : Broth microdilution assays against Gram-positive/negative bacteria (e.g., E. coli, S. aureus) and fungi (e.g., C. albicans), reporting MIC values .

Advanced Research Questions

Q. How can synthetic yield be optimized for large-scale production without compromising purity?

  • Ultrasound-Assisted Synthesis : Reduces reaction time by 40–60% and improves yield (e.g., from 55% to 82%) via cavitation effects .
  • Solvent Optimization : Replace DMF with biodegradable solvents (e.g., cyclopentyl methyl ether) to enhance sustainability .
  • Catalyst Screening : Test Pd/XPhos systems for coupling steps to minimize byproducts .

Q. How should contradictory bioactivity data (e.g., varying IC₅₀ values across studies) be resolved?

  • Standardize Assay Conditions : Control variables like buffer pH, temperature, and cell passage number .
  • Target Validation : Use CRISPR knockouts or siRNA silencing to confirm specificity for suspected molecular targets (e.g., kinases, GPCRs) .
  • Meta-Analysis : Compare datasets across studies using tools like Prism to identify outliers or trends .

Q. What strategies are effective for structure-activity relationship (SAR) studies on this compound?

  • Analog Synthesis : Modify substituents on the tetrahydrofuran or pyrazole moieties (e.g., replace methyl with trifluoromethyl) and test activity shifts .
  • Computational Docking : Use AutoDock Vina to predict binding modes with target proteins (e.g., GPR139), prioritizing residues like Asp112 for mutagenesis studies .
  • Pharmacophore Mapping : Identify critical hydrogen-bond acceptors (e.g., isoxazole O) and hydrophobic regions using Schrödinger Suite .

Q. How can impurity profiles be controlled during synthesis, and what analytical methods are suitable?

  • HPLC Method Development : Use a C18 column with gradient elution (ACN/0.1% TFA in H₂O) to separate impurities like 5-methylisoxazole-4-carboxylic acid (Impurity-D) .
  • Forced Degradation Studies : Expose the compound to heat (60°C), light (UV), and oxidative (H₂O₂) conditions to identify degradation pathways .
  • LC-MS/MS : Quantify trace impurities (<0.1%) and confirm structures via fragmentation patterns .

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